Vapreotide Acetate: A Technical Guide to Synthesis and Purification
Vapreotide Acetate: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Vapreotide Acetate, a synthetic octapeptide analogue of somatostatin. Vapreotide is a crucial therapeutic agent used in the management of various conditions, including esophageal variceal bleeding and certain tumors.[1][2] This document details both liquid-phase and solid-phase synthesis strategies, purification methodologies, and the key signaling pathways through which Vapreotide exerts its pharmacological effects.
Synthesis of Vapreotide
Vapreotide, with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, can be synthesized through two primary methodologies: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).[3][4]
Liquid-Phase Peptide Synthesis (LPPS)
The liquid-phase synthesis of Vapreotide involves the sequential coupling of protected amino acid fragments in solution. A common strategy involves the synthesis of two key fragments, which are then coupled and subsequently cyclized to form the final octapeptide.[3]
A representative liquid-phase synthesis of Vapreotide is outlined below, based on established patent literature.[3] This process utilizes protecting groups such as Boc (tert-butyloxycarbonyl) and Acm (acetamidomethyl) to prevent unwanted side reactions.
Step 1: Synthesis of Protected Peptide Fragments
-
Fragment A (e.g., Boc-(D)-Phe-Cys(Acm)-Tyr-OH): This fragment is synthesized by the stepwise coupling of the corresponding protected amino acids in a suitable organic solvent (e.g., dichloromethane, dimethylformamide). Coupling is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.[3][5]
-
Fragment B (e.g., H-(D)-Trp-Lys(Boc)-Val-Cys(Acm)-Trp-NH2): This fragment is similarly synthesized through sequential coupling of protected amino acids. The C-terminal tryptophan is in the amide form.
Step 2: Coupling of Fragments
-
The carboxyl group of Fragment A is activated, and then coupled with the N-terminal amino group of Fragment B. The reaction is carried out in an organic solvent in the presence of a coupling agent.
Step 3: Deprotection of Cysteine Residues
-
The Acm protecting groups on the cysteine residues are selectively removed to expose the thiol groups.
Step 4: Disulfide Bond Formation (Cyclization)
-
The linear, deprotected peptide is subjected to an oxidation reaction, typically using iodine or potassium ferricyanide in a dilute solution, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.[3]
Step 5: Global Deprotection
-
All remaining protecting groups (e.g., Boc) are removed, often using a strong acid such as trifluoroacetic acid (TFA), to yield the crude Vapreotide.[3]
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers an alternative and often more efficient method for producing Vapreotide. In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin).[6] This approach simplifies the purification of intermediates, as excess reagents and by-products are removed by simple filtration and washing.[7]
The following is a generalized protocol for the solid-phase synthesis of Vapreotide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
1. Resin Preparation:
-
A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF (e.g., 20%).[5]
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent (e.g., HBTU, HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin to form the next peptide bond.[5] The coupling efficiency is monitored using a qualitative test such as the Kaiser test.[7]
- Washing: The resin is washed extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.
3. Cleavage from Resin and Global Deprotection:
-
Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[7]
4. Cyclization:
-
The linear peptide is cyclized in solution through the formation of a disulfide bond between the two cysteine residues, as described in the liquid-phase synthesis.
Purification of Vapreotide Acetate
The crude Vapreotide obtained from either synthesis method contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from side reactions. Therefore, a robust purification process is essential to achieve the high purity required for pharmaceutical applications. The primary method for purifying Vapreotide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3][8]
Experimental Protocol: Preparative RP-HPLC Purification
The following protocol outlines a typical preparative RP-HPLC method for the purification of Vapreotide. The final product is often obtained as an acetate salt by using acetic acid in the mobile phase and during lyophilization.
1. Column and Mobile Phases:
-
Column: A preparative C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small percentage of an acid, typically 0.1% trifluoroacetic acid (TFA) or 0.1% acetic acid.[9][10]
-
Mobile Phase B: Acetonitrile with the same concentration of the same acid as in Mobile Phase A.[9][10]
2. Gradient Elution:
-
A linear gradient of increasing Mobile Phase B is used to elute the Vapreotide from the column. A shallow gradient around the elution point of Vapreotide is often employed to achieve optimal separation from closely eluting impurities. A typical gradient might run from 10% to 50% acetonitrile over a specified time.
3. Detection:
-
The elution profile is monitored using a UV detector, typically at a wavelength of 220 nm or 280 nm.
4. Fraction Collection:
-
Fractions are collected as the Vapreotide peak elutes. The purity of the collected fractions is analyzed by analytical HPLC.
5. Lyophilization:
-
The pure fractions are pooled, and the solvent is removed by lyophilization (freeze-drying) to obtain the final Vapreotide Acetate as a white, fluffy powder.
Data Presentation: Synthesis and Purification Parameters
While specific yields and purities are highly dependent on the scale and specific conditions of the synthesis and purification, the following tables provide a general overview of the expected outcomes and parameters.
Table 1: Vapreotide Synthesis Parameters (Illustrative)
| Parameter | Liquid-Phase Synthesis | Solid-Phase Synthesis |
| Support | Not applicable | Rink Amide Resin |
| Protecting Groups | Boc, Acm | Fmoc, Trt, Boc |
| Coupling Agents | DCC, HBTU/HOBt | HBTU/HOBt, DIC/HOBt |
| Cleavage Reagent | TFA | TFA-based cocktail |
| Cyclization Agent | Iodine, K3[Fe(CN)6] | Iodine, K3[Fe(CN)6] |
| Typical Crude Purity | 40-60% | 60-80% |
| Overall Yield (Crude) | 10-20% | 20-40% |
Table 2: Vapreotide Purification Parameters (Illustrative)
| Parameter | Value |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 silica gel, 10 µm |
| Column Dimensions | 50 x 250 mm (Preparative) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 20% to 40% B over 30 min |
| Flow Rate | 80 mL/min |
| Detection Wavelength | 220 nm |
| Final Purity | >98% |
| Recovery Yield | 50-70% |
Signaling Pathways of Vapreotide
Vapreotide exerts its biological effects by interacting with specific cell surface receptors, primarily somatostatin receptors (SSTRs) and, to some extent, the neurokinin-1 receptor (NK1R).[1][5]
Somatostatin Receptor (SSTR) Signaling
Vapreotide is a potent agonist for SSTR2 and SSTR5.[2] The binding of Vapreotide to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.
Caption: Vapreotide-mediated SSTR2 signaling pathway.
Neurokinin-1 Receptor (NK1R) Signaling
Vapreotide also exhibits antagonist activity at the NK1R, blocking the effects of Substance P (SP).[5] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory properties.
Caption: Vapreotide antagonism of the NK1R signaling pathway.
Experimental Workflow Overview
The overall process from synthesis to purified Vapreotide Acetate can be visualized as a sequential workflow.
Caption: Overall workflow for Vapreotide Acetate production.
References
- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20070111930A1 - Process for preparing vapreotide - Google Patents [patents.google.com]
- 4. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. peptide.com [peptide.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
